molecular formula C6H2BrN3O3 B3051625 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole CAS No. 35128-56-4

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole

Cat. No.: B3051625
CAS No.: 35128-56-4
M. Wt: 244 g/mol
InChI Key: UEARFJVKDGVSDM-UHFFFAOYSA-N
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Description

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is a chemical compound with the formula C6H2BrN3O3 . It is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has been utilized in various applications due to its potential as a high-energy core .


Synthesis Analysis

The synthesis of this compound involves several chemical reactions. For instance, it has been synthesized using methanesulfonic acid in methanol at 25℃ .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it has been used in the synthesis of a novel MYC/MAX dimerization inhibitor that decreases prostate cancer growth and viability .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.00 g/mol . It has a high GI absorption and is not BBB permeant . It is also a CYP1A2 inhibitor .

Scientific Research Applications

  • GSTP1-1 Inhibitor in Cancer Treatment

    • The compound has been synthesized and characterized as a potent inhibitor of GSTP1-1, a glutathione S-transferase involved in inhibiting apoptosis. Its stability to metabolic hydrolysis and ability to disrupt the interaction between GSTP1-1 and TRAF2 make it a promising candidate for preclinical testing in cancer treatment (Di Paolo et al., 2019).
  • Optical Gain and Laser Emission in Drug Nanocomposites

    • The chemical modification of Tamoxifen, a widely used breast cancer drug, with 7-nitrobenzo[c][1,2,5]-oxadiazol-4-yl (NBD) has resulted in significant optical properties. These properties include optical gain and laser emission, which can improve applications in both research and clinical practice (Lahoz et al., 2013).
  • Interaction with Anions

    • Photophysical and density functional studies on N -butyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (NBDH) have shown its ability to interact with inorganic anions, particularly fluoride ions. This selective signaling behavior makes it valuable for understanding molecular interactions (Das et al., 2012).
  • Intramolecular Integration for Energetic Materials

    • Research has focused on integrating various heterocyclic skeletons, including 1,2,5-oxadiazole, to create high explosives with enhanced energy and safety profiles. This approach is promising for the development of advanced energetic materials (Yan et al., 2022).
  • Colorimetric and Fluorescence Sensing of Phosgene

    • Derivatives containing 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole have been used as phosgene chemosensors. These sensors operate through benzimidazolone-forming reactions, leading to color changes and fluorescence intensity enhancements, useful for detecting toxic agents (Hu et al., 2016).
  • Fluorescence Turn-on Sensing of Biological Molecules

    • A chemosensor using the combination of nitrobenzofurazan and benzothiazole fluorophores has been developed for the simultaneous identification of hydrogen sulfide and biothiols. This sensor exhibits high selectivity and sensitivity, with potential applications in cell imaging and detection in various mediums (Liu et al., 2021).

Properties

IUPAC Name

4-bromo-7-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEARFJVKDGVSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475758
Record name 4-Bromo-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35128-56-4
Record name 4-Bromo-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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